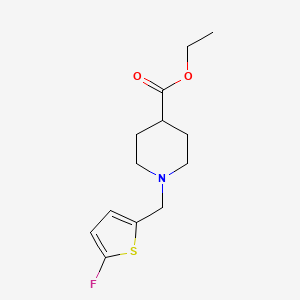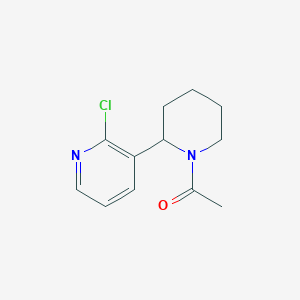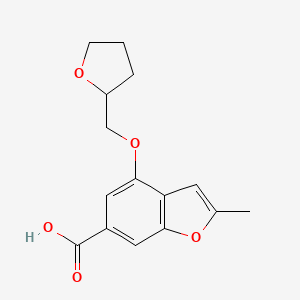
4,6-Dichloro-N-isopropylpyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-二氯-N-异丙基嘧啶-5-胺是一种属于嘧啶家族的化学化合物。嘧啶是类似于吡啶的芳香杂环有机化合物。该化合物以在 4 和 6 位存在两个氯原子,氮原子连接的异丙基以及嘧啶环 5 位上的胺基为特征。由于其独特的化学性质,它被用于各种科学研究应用中。
准备方法
合成路线和反应条件
4,6-二氯-N-异丙基嘧啶-5-胺的合成通常涉及嘧啶衍生物的氯化。一种常见的方法包括在受控条件下使 4,6-二氯嘧啶与异丙胺反应。该反应通常在碱(如氢氧化钠或碳酸钾)存在下进行,以促进氯原子被异丙胺基取代。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以提高产量和纯度。例如,使用二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂可以提高反应效率。此外,反应温度和时间应仔细控制,以防止形成不需要的副产物。
化学反应分析
反应类型
4,6-二氯-N-异丙基嘧啶-5-胺会发生各种化学反应,包括:
取代反应: 在 4 和 6 位的氯原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化和还原反应: 该化合物可以被氧化形成相应的 N-氧化物,或被还原形成胺。
偶联反应: 它可以参与 Suzuki-Miyaura 交叉偶联反应形成联芳基衍生物。
常用试剂和条件
取代反应: 常用试剂包括胺、硫醇和醇盐,通常在碱(如氢氧化钠或碳酸钾)存在下。
氧化反应: 使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原反应: 使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
偶联反应: 在 Suzuki-Miyaura 交叉偶联反应中使用钯催化剂和碱(如磷酸钾)。
形成的主要产物
取代反应: 形成具有各种官能团的取代嘧啶。
氧化反应: 形成 N-氧化物。
还原反应: 形成胺。
偶联反应: 形成联芳基衍生物。
科学研究应用
4,6-二氯-N-异丙基嘧啶-5-胺在科学研究中有几种应用,包括:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 研究其作为某些酶和生物途径抑制剂的潜力。
医药: 探索其抗病毒和抗癌特性。它在抑制某些病毒的复制和癌细胞的生长方面显示出潜力。
工业: 由于其多功能的反应性,被用于农用化学品和药物的开发。
作用机制
4,6-二氯-N-异丙基嘧啶-5-胺的作用机制涉及它与特定分子靶标的相互作用。例如,它可以通过与活性位点结合来抑制某些酶的活性,从而阻止底物结合和随后的催化活性。这种抑制会破坏各种生物途径,从而导致抗病毒或抗癌作用。所涉及的具体分子靶标和途径取决于具体应用和使用环境。
相似化合物的比较
类似化合物
4,6-二氯嘧啶: 缺少异丙基和胺基,使其在某些取代反应中反应性较低。
5-氨基-4,6-二氯嘧啶: 结构相似,但没有异丙基,影响其反应性和生物活性。
4,6-二氯-2-丙基硫代嘧啶-5-胺: 包含丙基硫基而不是异丙基,导致不同的化学和生物特性。
独特性
4,6-二氯-N-异丙基嘧啶-5-胺的独特性在于同时存在氯原子和异丙胺基,赋予其独特的反应性和生物活性。它能够发生各种取代反应以及作为酶抑制剂的潜力使其在科学研究和工业应用中具有价值。
属性
分子式 |
C7H9Cl2N3 |
|---|---|
分子量 |
206.07 g/mol |
IUPAC 名称 |
4,6-dichloro-N-propan-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-4(2)12-5-6(8)10-3-11-7(5)9/h3-4,12H,1-2H3 |
InChI 键 |
UGEOWXLMMDZKFA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C(N=CN=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


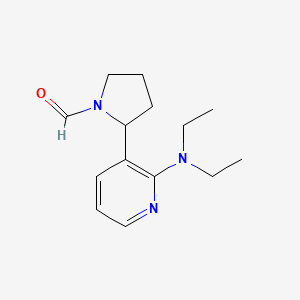
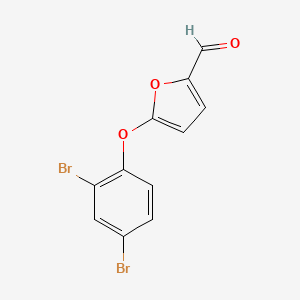
![7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11808089.png)

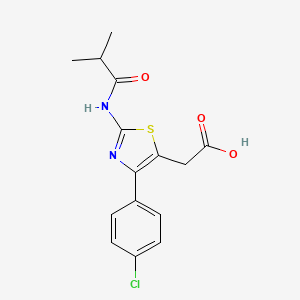
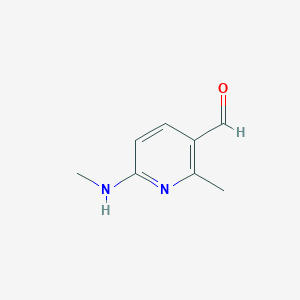
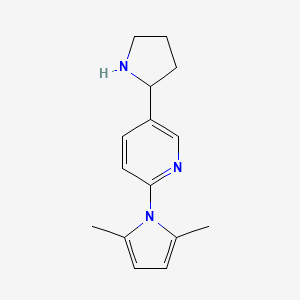

![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)

